molecular formula C23H23NOSi B14188212 5-Hydroxy-4-(triphenylsilyl)pentanenitrile CAS No. 918422-62-5

5-Hydroxy-4-(triphenylsilyl)pentanenitrile

Cat. No.: B14188212
CAS No.: 918422-62-5
M. Wt: 357.5 g/mol
InChI Key: PZTZTIHJJRTWEM-UHFFFAOYSA-N
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Description

5-Hydroxy-4-(triphenylsilyl)pentanenitrile: is a chemical compound characterized by the presence of a hydroxyl group, a triphenylsilyl group, and a nitrile group attached to a pentane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile typically involves the following steps:

    Formation of the Pentanenitrile Backbone: The initial step involves the preparation of the pentanenitrile backbone through a series of organic reactions, such as nitrile formation from corresponding aldehydes or ketones.

    Introduction of the Triphenylsilyl Group: The triphenylsilyl group is introduced via silylation reactions, often using reagents like triphenylsilyl chloride in the presence of a base.

    Hydroxylation: The hydroxyl group is introduced through hydroxylation reactions, which may involve the use of oxidizing agents like hydrogen peroxide or osmium tetroxide.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The hydroxyl group in 5-Hydroxy-4-(triphenylsilyl)pentanenitrile can undergo oxidation to form corresponding ketones or aldehydes.

    Reduction: The nitrile group can be reduced to form primary amines using reducing agents like lithium aluminum hydride.

    Substitution: The triphenylsilyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, osmium tetroxide.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Nucleophiles like halides, amines.

Major Products:

    Oxidation Products: Ketones, aldehydes.

    Reduction Products: Primary amines.

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is used as an intermediate in the synthesis of complex organic molecules

Biology: In biological research, this compound can be used as a probe to study enzyme-catalyzed reactions involving hydroxylation and nitrile reduction.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 5-Hydroxy-4-(triphenylsilyl)pentanenitrile involves its interaction with molecular targets through its functional groups. The hydroxyl group can participate in hydrogen bonding, while the nitrile group can act as an electrophile in nucleophilic addition reactions. The triphenylsilyl group provides steric hindrance, influencing the compound’s reactivity and selectivity.

Comparison with Similar Compounds

    4-Hydroxy-5-(triphenylsilyl)pentanenitrile: Similar structure but with the hydroxyl and nitrile groups swapped.

    5-Hydroxy-4-(trimethylsilyl)pentanenitrile: Similar structure but with a trimethylsilyl group instead of a triphenylsilyl group.

Uniqueness: 5-Hydroxy-4-(triphenylsilyl)pentanenitrile is unique due to the presence of the bulky triphenylsilyl group, which imparts distinct steric and electronic properties. This makes it particularly useful in reactions where selective functionalization is required.

Properties

CAS No.

918422-62-5

Molecular Formula

C23H23NOSi

Molecular Weight

357.5 g/mol

IUPAC Name

5-hydroxy-4-triphenylsilylpentanenitrile

InChI

InChI=1S/C23H23NOSi/c24-18-10-17-23(19-25)26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-9,11-16,23,25H,10,17,19H2

InChI Key

PZTZTIHJJRTWEM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)(C3=CC=CC=C3)C(CCC#N)CO

Origin of Product

United States

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